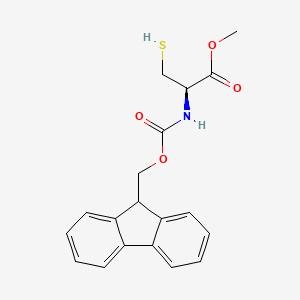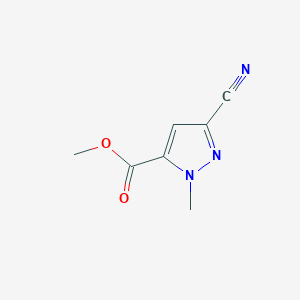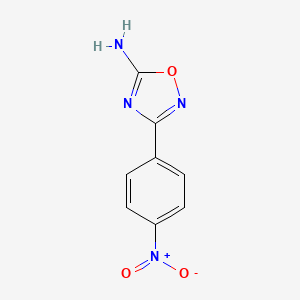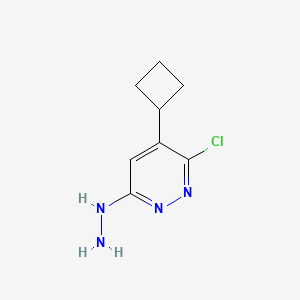
n-Fmoc-l-cysteine methyl ester
Übersicht
Beschreibung
n-Fmoc-l-cysteine methyl ester: is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxyl group is esterified with methanol. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .
Wirkmechanismus
Target of Action
The primary target of n-Fmoc-l-cysteine methyl ester is the amino acid cysteine in peptide chains . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound acts as a protecting group for the amino acid cysteine during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-terminal of the cysteine, allowing for the efficient synthesis of peptides . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Biochemical Pathways
The compound is involved in the peptide bond formation pathway, a critical process in peptide synthesis . It aids in the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group’s integration into current synthesis methods is considered a significant landmark in the history of peptide synthesis .
Pharmacokinetics
The compound is stable under the conditions used for Fmoc-based solid-phase peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in peptides of significant size and complexity . The compound allows for very rapid and highly efficient synthesis of peptides . After the peptide synthesis, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the pH and temperature of the environment . The Fmoc group is stable under the basic and neutral conditions typically used in peptide synthesis . It can be rapidly removed by a base, such as piperidine . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the peptide synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-l-cysteine methyl ester typically involves the protection of the amino group of l-cysteine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The general procedure includes:
Protection of the Amino Group: l-cysteine is reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Esterification of the Carboxyl Group: The Fmoc-protected amino acid is then esterified by reacting with methanol and thionyl chloride (SOCl2) at low temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for efficiency and consistency. The use of green chemistry principles, such as employing calcium iodide as a protective agent, has been explored to improve yields and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: n-Fmoc-l-cysteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under mild conditions using reagents like calcium iodide.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Hydrolysis: Calcium iodide in aqueous conditions.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products Formed:
Hydrolysis: l-cysteine methyl ester.
Deprotection: l-cysteine.
Wissenschaftliche Forschungsanwendungen
n-Fmoc-l-cysteine methyl ester is extensively used in scientific research, particularly in:
Peptide Synthesis: It is a crucial building block in SPPS, allowing for the synthesis of complex peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to various biomolecules for research and diagnostic purposes.
Vergleich Mit ähnlichen Verbindungen
- n-Fmoc-l-lysine methyl ester
- n-Fmoc-l-serine methyl ester
- n-Fmoc-l-tyrosine methyl ester
Uniqueness: n-Fmoc-l-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which allows for the formation of disulfide bonds, crucial for the structural stability of peptides and proteins .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRJSFOJTUXHR-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine](/img/structure/B3254138.png)



![2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B3254167.png)
![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)





